molecular formula C19H16N4O4S B2684584 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 361168-70-9

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2684584
CAS No.: 361168-70-9
M. Wt: 396.42
InChI Key: QWMDAVBJOOCQTI-UHFFFAOYSA-N
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Description

Historical Context of Thieno[3,4-c]Pyrazole Development

Thienopyrazoles, a subclass of fused heterocycles combining thiophene and pyrazole rings, first gained attention in the late 20th century for their diverse pharmacological profiles. Early work focused on thieno[2,3-c]pyrazole derivatives, such as Tpz-1, which exhibited potent cytotoxic activity against leukemia cells at low micromolar concentrations. The exploration of alternative fusion patterns, including thieno[3,4-c]pyrazoles, arose from efforts to modulate electronic properties and steric bulk. For example, the 3,4-c isomer’s distinct ring fusion alters π-electron delocalization, potentially enhancing interactions with biological targets like kinases or microtubules.

The incorporation of nitro and methoxy substituents in derivatives like this compound reflects a strategic shift toward optimizing solubility and target affinity. These modifications build on synthetic breakthroughs in pyrazole functionalization, such as Vilsmeier-Haack formylation and Gewald cyclization, which enabled precise control over substituent placement.

Structural Classification within Heterocyclic Chemistry

The compound belongs to the thieno[3,4-c]pyrazole family, characterized by a thiophene ring fused to the 3,4-positions of a pyrazole. Key structural features include:

Feature Thieno[3,4-c]Pyrazole Core Comparison to Thieno[2,3-c]Pyrazole
Fusion Positions Thiophene at pyrazole 3,4 Thiophene at pyrazole 2,3
Electron Distribution Reduced π-conjugation Extended conjugation along the fused edge
Common Substituents Nitro, methoxy, benzamide Methyl, phenyl, carboxamide

The 2-nitrobenzamide group introduces strong electron-withdrawing effects, which may polarize the pyrazole ring and influence binding to enzymatic pockets. Meanwhile, the 4-methoxyphenyl substituent contributes steric bulk and moderate hydrophobicity, potentially enhancing membrane permeability.

Position in Contemporary Medicinal Chemistry Literature

While thieno[2,3-c]pyrazoles dominate recent literature—exemplified by Tpz-1’s kinase-modulating and microtubule-disrupting activities—thieno[3,4-c]pyrazoles remain underexplored. The nitrobenzamide moiety in this derivative parallels structural motifs found in protease inhibitors and topoisomerase-targeting agents, suggesting potential cross-reactivity. For instance, nitro groups in similar compounds participate in redox cycling or hydrogen-bonding interactions with residues in catalytic sites.

Current research emphasizes molecular hybridization, where combining heterocyclic cores with pharmacophoric substituents (e.g., methoxy for metabolic stability, nitro for electronic effects) aims to overcome limitations of parent scaffolds. This compound’s design aligns with strategies to enhance anticancer activity while minimizing off-target effects.

Research Significance and Academic Interest

The academic interest in this compound stems from three factors:

  • Isomeric Novelty : As a thieno[3,4-c]pyrazole, it offers a structural alternative to well-studied isomers, enabling comparative studies on fusion position’s impact on bioactivity.
  • Functional Group Synergy : The coexistence of nitro and methoxy groups creates a polarized electronic environment, potentially enhancing interactions with charged or aromatic residues in proteins.
  • Synthetic Flexibility : Position-selective functionalization of the pyrazole ring, as demonstrated in Scheme 9 of recent syntheses, allows for iterative optimization of physicochemical properties.

Ongoing investigations focus on elucidating its mechanism of action through kinase inhibition assays and microtubule polymerization studies, building on established protocols for thieno[2,3-c]pyrazole analogs.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-13-8-6-12(7-9-13)22-18(15-10-28-11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMDAVBJOOCQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-methoxyphenyl and 2-nitrobenzamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction parameters such as temperature, solvent, and catalyst concentration. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsinert atmosphere, low temperature.

    Substitution: Halogens, nucleophiles; conditionssolvent medium, controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs within the thieno-fused heterocycle family. Below is a detailed analysis based on available literature, including a structurally related compound from a 2024 European patent ().

Table 1: Key Structural and Functional Comparisons

Feature N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide ()
Core Heterocycle Thieno[3,4-c]pyrazole (aromatic pyrazole fused with thiophene) Thieno[3,4-c]pyrrole (non-aromatic pyrrole fused with thiophene)
Substituents - 4-Methoxyphenyl at pyrazole 2-position
- 2-Nitrobenzamide at 3-position
- 3-Ethoxy-4-methoxyphenyl at pyrrole 1-position
- Methylsulfonyl-ethyl side chain
- Acetamide group at pyrrole 1-position
Electron Effects Nitro group (strong electron-withdrawing) enhances electrophilicity Methylsulfonyl group (moderate electron-withdrawing) improves solubility and metabolic stability
Crystallinity No reported crystalline forms Patent emphasizes crystalline form (enhanced stability and manufacturability)
Biological Relevance Hypothesized kinase inhibition via nitrobenzamide interaction Explicitly designed for protease inhibition (e.g., thrombin or Factor Xa) with sulfonyl group aiding binding affinity

Key Findings :

Core Heterocycle Differences: The pyrazole ring in the target compound is aromatic, enabling π-π stacking interactions critical for kinase binding. In contrast, the pyrrole core in the patent compound is non-aromatic, favoring conformational flexibility for protease inhibition .

The 2-nitrobenzamide group in the target compound may confer higher reactivity (e.g., nitro-reduction metabolites), whereas the methylsulfonyl-ethyl-acetamide chain in the patent compound enhances solubility and target selectivity .

This could impact bioavailability and dosing regimens in preclinical studies.

Therapeutic Potential: While the target compound’s nitro group aligns with kinase inhibitor scaffolds (e.g., sunitinib analogs), the patent compound’s sulfonyl and acetamide groups are hallmarks of protease inhibitors, indicating divergent therapeutic applications .

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19H16N4O4S
  • IUPAC Name : this compound
  • SMILES Representation : COc(cc1)ccc1-n1nc(CSC2)c2c1NC(c(cc1)ccc1N+=O)=O

This structure includes a thieno[3,4-c]pyrazole core fused with a nitrobenzamide moiety, which is significant for its pharmacological properties.

Research indicates that compounds with similar structural features often exhibit various biological activities:

  • Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, which are involved in a range of physiological processes including pain modulation and appetite regulation .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural components could interact with cellular pathways involved in cancer progression and metastasis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Cannabinoid AgonismModulates physiological effects via cannabinoid receptors.
Antitumor EffectsPotential to inhibit tumor cell proliferation and induce apoptosis.
Anti-inflammatoryMay exhibit anti-inflammatory properties through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antitumor Research : A study focusing on thienopyrazole derivatives found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
  • Cannabinoid Receptor Studies : Research demonstrated that the compound effectively binds to cannabinoid receptors CB1 and CB2, leading to increased intracellular signaling pathways associated with analgesic effects. This suggests potential applications in pain management therapies .
  • Inflammation Models : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential role in treating inflammatory diseases.

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